

Spectroscopic Profile of 4-Phenylcyclohexanone Oxime: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylcyclohexanone oxime

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenylcyclohexanone oxime**, a molecule of interest in synthetic and medicinal chemistry. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **4-Phenylcyclohexanone oxime**. This data is compiled from spectral databases and analysis of structurally related compounds.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 9.0 - 10.0	Singlet (broad)	1H	N-OH
7.15 - 7.35	Multiplet	5H	Ar-H
2.80 - 3.00	Multiplet	1H	CH (methine)
2.30 - 2.60	Multiplet	4H	CH ₂ (adjacent to C=N and CH)
1.70 - 2.00	Multiplet	4H	CH ₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 158 - 162	C=N
~ 145	Ar-C (quaternary)
~ 128.5	Ar-CH
~ 126.5	Ar-CH
~ 126.0	Ar-CH
~ 45	CH
~ 35	CH ₂
~ 28	CH ₂

Solvent: CDCl₃

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3500	Broad	O-H stretch (oxime)
~ 3000 - 3100	Medium	C-H stretch (aromatic)
~ 2850 - 3000	Medium	C-H stretch (aliphatic)
~ 1650 - 1690	Medium	C=N stretch (oxime)[1]
~ 1450 - 1600	Medium to Strong	C=C stretch (aromatic)
~ 930 - 960	Medium	N-O stretch
~ 690 - 770	Strong	C-H bend (aromatic, out-of-plane)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
189	Moderate	[M] ⁺ (Molecular Ion)
172	Moderate	[M-OH] ⁺
117	High	[C ₉ H ₁₁] ⁺
104	High	[C ₈ H ₈] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Phenylcyclohexanone oxime** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 300-600 MHz). For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of **4-Phenylcyclohexanone oxime** with anhydrous potassium bromide (KBr) in a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Place the prepared sample in the beam path of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

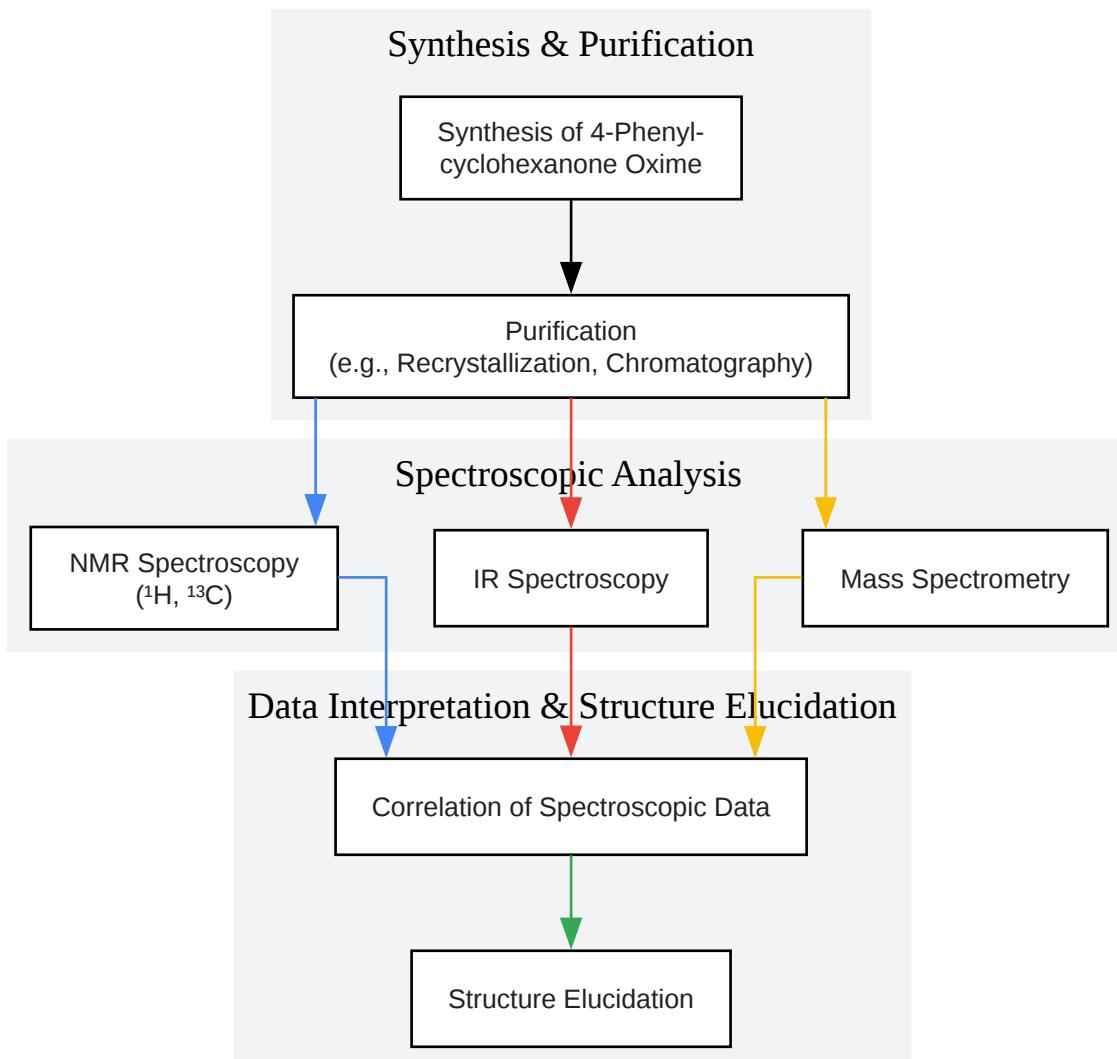
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-Phenylcyclohexanone oxime** into the mass spectrometer. Common techniques include direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize a suitable ionization method to generate gas-phase ions. Electron Ionization (EI) is a common technique that causes fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound such as **4-Phenylcyclohexanone oxime**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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References

- 1. rsc.org [rsc.org]
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